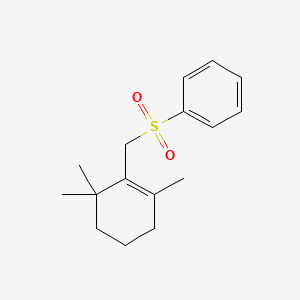
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is an organic compound with the molecular formula C16H22O2S It is a member of the benzenesulfonyl compounds and is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a cyclohexene ring with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene typically involves the reaction of (2,6,6-Trimethylcyclohex-1-enyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonate ester intermediate, which is then converted to the desired product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6,6-Trimethylcyclohex-1-enyl)methanol
- Benzenesulfonyl chloride
- (2,6,6-Trimethylcyclohex-1-enyl)methyl benzenesulfonate
Uniqueness
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is unique due to the presence of both a cyclohexene ring and a sulfonyl group attached to a benzene ring
Propriétés
Numéro CAS |
56691-74-8 |
|---|---|
Formule moléculaire |
C16H22O2S |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(2,6,6-trimethylcyclohexen-1-yl)methylsulfonylbenzene |
InChI |
InChI=1S/C16H22O2S/c1-13-8-7-11-16(2,3)15(13)12-19(17,18)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clé InChI |
WQRHISGXRFLGKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




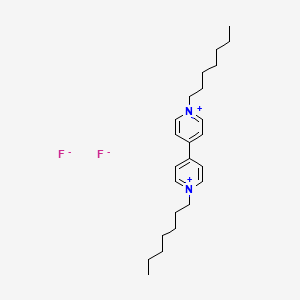

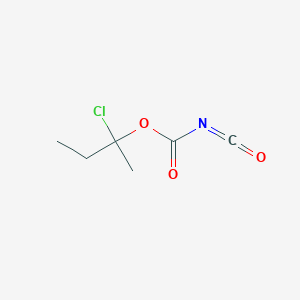
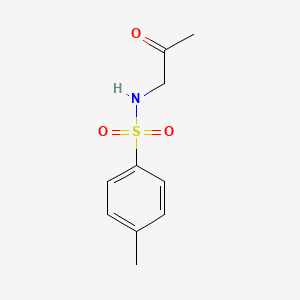
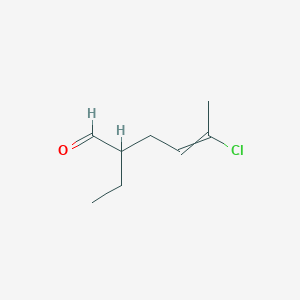
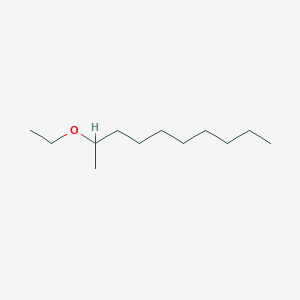
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
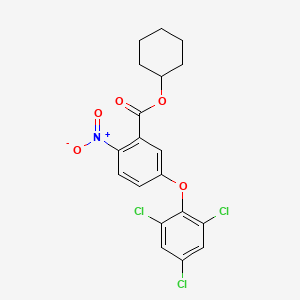
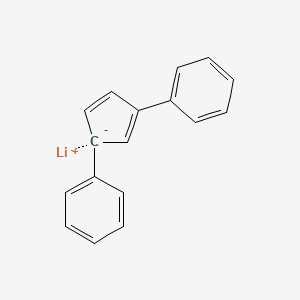
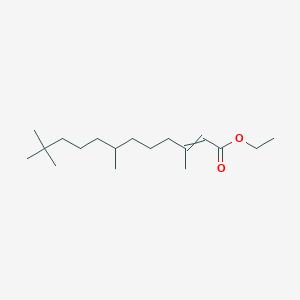

![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)
